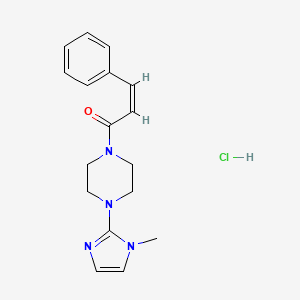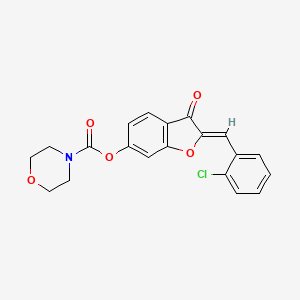
(Z)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes an imidazole ring, a piperazine moiety, and a phenylprop-2-en-1-one backbone, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride typically involves a multi-step process:
Formation of the Imidazole Ring: The imidazole ring is synthesized through the cyclization of glyoxal, formaldehyde, and ammonia.
Piperazine Derivative Formation: The imidazole ring is then reacted with piperazine to form the piperazine derivative.
Condensation Reaction: The piperazine derivative undergoes a condensation reaction with cinnamaldehyde to form the final product.
Hydrochloride Salt Formation: The final product is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring and piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, this compound is used to study enzyme interactions and receptor binding. Its imidazole ring is known to interact with various biological targets, making it useful in the development of enzyme inhibitors and receptor modulators.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and antimicrobial agent.
Industry
In industrial applications, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for use in polymer synthesis and other industrial chemical reactions.
Mécanisme D'action
The mechanism of action of (Z)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. The piperazine moiety can interact with receptors, modulating their signaling pathways. These interactions result in the compound’s observed biological effects, such as anti-inflammatory and antimicrobial activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-1-(4-(1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride
- (Z)-1-(4-(1-methyl-1H-imidazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one hydrochloride
- (Z)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-3-(4-methylphenyl)prop-2-en-1-one hydrochloride
Uniqueness
(Z)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride is unique due to the presence of the methyl group on the imidazole ring, which can influence its binding affinity and specificity towards biological targets. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
(Z)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O.ClH/c1-19-10-9-18-17(19)21-13-11-20(12-14-21)16(22)8-7-15-5-3-2-4-6-15;/h2-10H,11-14H2,1H3;1H/b8-7-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRACEWLCHLFDQU-CFYXSCKTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C=CC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)/C=C\C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclohexyl-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2889074.png)

![2-[(5-Chlorothiophene-2-sulfonamido)methyl]-4-methoxybutan-2-ol](/img/structure/B2889079.png)



![1-(3-chloro-4-methoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2889088.png)

![5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2889090.png)


![2-(1H-INDOL-3-YL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-OXOACETAMIDE](/img/structure/B2889093.png)
![4-butoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2889094.png)

